5-Methylhexa-1,3,4-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methylhexa-1,3,4-triene is an organic compound characterized by its conjugated diene structure. This compound is notable for its unique arrangement of double bonds, which contribute to its chemical reactivity and stability. The molecular formula of this compound is C7H10, and it is a member of the larger family of conjugated dienes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylhexa-1,3,4-triene can be achieved through various methods. One common approach involves the dehydration of alcohols or the dehydrohalogenation of organohalides. For instance, starting from an allylic alcohol, dehydration can be induced using strong acids like sulfuric acid under controlled temperatures . Another method involves the elimination reactions of dihalides using strong, sterically hindered bases to prevent competing substitution reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale dehydration or dehydrohalogenation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methylhexa-1,3,4-triene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Hydrogen halides (e.g., HBr) are used under controlled conditions to achieve selective addition.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated alkenes.
Wissenschaftliche Forschungsanwendungen
5-Methylhexa-1,3,4-triene has several applications in scientific research:
Chemistry: It serves as a model compound for studying conjugated systems and their reactivity.
Biology: Its derivatives are used in the synthesis of biologically active molecules.
Medicine: Research into its potential as a precursor for pharmaceuticals is ongoing.
Industry: It is used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 5-Methylhexa-1,3,4-triene involves its ability to participate in conjugated diene reactions. The compound’s double bonds allow for resonance stabilization, making it reactive in various chemical processes. The molecular targets and pathways involved include interactions with electrophiles and nucleophiles, leading to the formation of addition products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Butadiene: Another conjugated diene with similar reactivity but different structural properties.
Isoprene: A naturally occurring diene used in the production of synthetic rubber.
1,3-Pentadiene: Shares similar chemical properties but differs in chain length and substitution pattern.
Uniqueness
5-Methylhexa-1,3,4-triene is unique due to its specific arrangement of double bonds and the presence of a methyl group, which influences its reactivity and stability compared to other dienes .
Eigenschaften
CAS-Nummer |
53247-04-4 |
---|---|
Molekularformel |
C7H10 |
Molekulargewicht |
94.15 g/mol |
InChI |
InChI=1S/C7H10/c1-4-5-6-7(2)3/h4-5H,1H2,2-3H3 |
InChI-Schlüssel |
UXYAHMWRDZXADI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C=CC=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.